molecular formula C3BrClINS B6160165 4-bromo-2-chloro-5-iodo-1,3-thiazole CAS No. 1005346-26-8

4-bromo-2-chloro-5-iodo-1,3-thiazole

Cat. No.: B6160165
CAS No.: 1005346-26-8
M. Wt: 324.4
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Description

4-Bromo-2-chloro-5-iodo-1,3-thiazole is a halogenated thiazole derivative characterized by the presence of bromine, chlorine, and iodine atoms on its thiazole ring. Thiazoles are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Thiazole: The compound can be synthesized by halogenating thiazole using bromine, chlorine, and iodine in the presence of a suitable catalyst.

  • Substitution Reactions: Starting from 1,3-thiazole, sequential substitution reactions with bromine, chlorine, and iodine can be employed to introduce the respective halogens at the desired positions.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where thiazole is reacted with halogens in a controlled environment to ensure the selective introduction of bromine, chlorine, and iodine.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be used, where thiazole and halogens are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the halogenated thiazole into its corresponding reduced forms.

  • Substitution: Substitution reactions are common, where one or more halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: Reduced forms of the halogenated thiazole.

  • Substitution Products: Derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

4-Bromo-2-chloro-5-iodo-1,3-thiazole has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2-chloro-5-iodo-1,3-thiazole exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets bacterial cell wall synthesis or protein function.

  • Anticancer Action: Targets specific signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

4-Bromo-2-chloro-5-iodo-1,3-thiazole is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. Similar compounds include:

  • 4-Bromo-1,3-thiazole: Lacks chlorine and iodine atoms.

  • 2-Chloro-5-iodo-1,3-thiazole: Lacks bromine atom.

  • 4-Bromo-2-chloro-1,3-thiazole: Lacks iodine atom.

These compounds differ in their reactivity and biological activities due to the presence or absence of specific halogen atoms.

Properties

CAS No.

1005346-26-8

Molecular Formula

C3BrClINS

Molecular Weight

324.4

Purity

95

Origin of Product

United States

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